1,3-双(羧甲基)-1H-咪唑-3-鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3-bis(carboxymethyl)imidazolium chloride showcases the compound's role as an effective catalyst in organic synthesis, specifically in the preparation of N-allylanilines through allylic substitution of alcohols with anilines under mild conditions. This metal-free catalytic process emphasizes the compound's efficiency and versatility in facilitating diverse chemical transformations (Albert-Soriano et al., 2018).

Molecular Structure Analysis

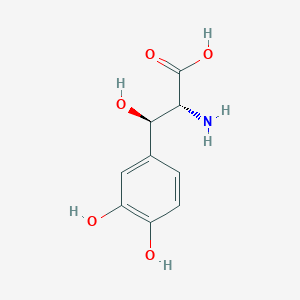

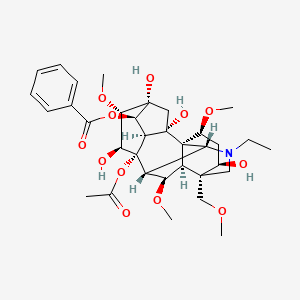

The molecular structure of 1,3-bis(carboxymethyl)imidazolium bromide has been elucidated through X-ray diffraction, FT-IR, and Raman spectroscopy, revealing a symmetric dimer formation via hydrogen bonding between carboxylic groups. This structural arrangement highlights the compound's potential for forming stable complexes and its reactivity towards different anions (Barczyński et al., 2008).

Chemical Reactions and Properties

1,3-Bis(carboxymethyl)imidazolium chloride serves as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction, demonstrating the compound's capability to facilitate reactions among arylaldehydes, 1,3-dicarbonyl compounds, and urea/thiourea to synthesize dihydropyrimidin-2(1H)-ones with high yields. This reactivity profile underscores the compound's applicability in green chemistry and its role in promoting atom economy (Davanagere & Maiti, 2021).

Physical Properties Analysis

The physical and chemical properties of 1,3-bis(carboxymethyl)imidazolium derivatives have been systematically evaluated, revealing their thermal stability, solubility in water, and potential to form hydrophobic or hydrophilic ionic liquids based on the anionic counterpart. These studies provide insights into tailoring the compound's properties for specific applications, such as designing novel solvents (Wang et al., 2016).

Chemical Properties Analysis

The compound exhibits a broad range of chemical reactivities, as demonstrated by its application in the synthesis of N-allylanilines and the Biginelli reaction. Its ability to act as a catalyst for these reactions highlights the compound's chemical versatility and its potential as a sustainable and efficient catalyst in organic synthesis (Albert-Soriano et al., 2018; Davanagere & Maiti, 2021).

科学研究应用

分子结构和光谱学

1,3-双(羧甲基)咪唑鎓溴化物已通过 X 射线衍射、FT-IR 和拉曼光谱对其分子结构进行了广泛的研究。研究揭示了它通过氢键形成对称二聚体的能力,这对于理解各种化学环境中的分子相互作用至关重要。这些见解对于设计具有特定光学或结构性质的材料很有价值 (Barczyński 等人,2008 年).

催化和合成

该化合物被用作无金属且可循环的催化剂,通过醇与苯胺的烯丙基取代来合成 N-烯丙基苯胺。这一应用突出了其在绿色化学中的潜力,为催化过程提供了一种环保的替代方案。在不损失活性的情况下将催化剂重复使用多达 15 个循环的能力突出了其效率和可持续性 (Albert-Soriano 等人,2018 年).

材料科学

在材料科学中的一项新应用涉及将 1,3-双(羧甲基)咪唑鎓氯化物用作锂离子电池中的电解质添加剂。将其添加到传统电解质中可显着提高电池性能,与没有添加剂的电池相比,经过 100 次循环后放电容量提高了 22%。这项研究指出了其在提高锂离子电池的安全性和效率方面的潜力,解决了材料降解和热稳定性等主要问题 (Chatterjee 等人,2020 年).

缓蚀

该化合物还因其作为缓蚀剂的作用而被研究。它的衍生物在保护低碳钢免受腐蚀方面显示出显着的效率,其中一种衍生物在非常低的浓度下达到 96.08% 的抑制效率。这一应用对于希望通过防止与腐蚀相关的损坏来提高钢结构和部件耐用性的行业至关重要 (Srivastava 等人,2017 年).

光学和热学性质

对 1,3-双(羧甲基)咪唑鎓硝酸盐的光学和热学性质的研究为其在各种条件下的稳定性和行为提供了宝贵的见解。对其振动光谱和热分解的分析为其在需要具有特定热和光学特性的材料的领域中的应用提供了关键数据 (Liu 等人,2017 年).

未来方向

属性

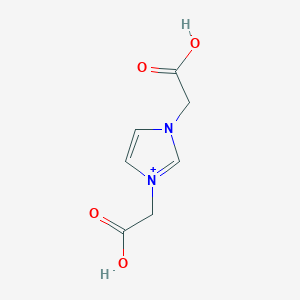

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)